BenchChemオンラインストアへようこそ!

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

Piperazine sulfonamide Purity comparison Chemical building block

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS 1352497-41-6) is a piperazine sulfonamide derivative with molecular formula C14H22ClN5O2S and molecular weight 359.87 g·mol⁻¹. It falls within the structural class of Cav2.2 (N-type) calcium channel blockers, a validated target for neuropathic pain therapy, as disclosed in the 3-pyridylcarbonyl-piperazinylsulfonyl derivatives patent family.

Molecular Formula C14H22ClN5O2S
Molecular Weight 359.9 g/mol
Cat. No. B11800281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine
Molecular FormulaC14H22ClN5O2S
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl
InChIInChI=1S/C14H22ClN5O2S/c1-18-6-8-20(9-7-18)23(21,22)13-11-17-10-12(15)14(13)19-4-2-16-3-5-19/h10-11,16H,2-9H2,1H3
InChIKeyGNAADYNAHVDGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine: Baseline Pharmacochemical Characterization for Informed Procurement


1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS 1352497-41-6) is a piperazine sulfonamide derivative with molecular formula C14H22ClN5O2S and molecular weight 359.87 g·mol⁻¹ . It falls within the structural class of Cav2.2 (N-type) calcium channel blockers, a validated target for neuropathic pain therapy, as disclosed in the 3-pyridylcarbonyl-piperazinylsulfonyl derivatives patent family [1]. The compound is supplied at 98% purity with computed topological polar surface area (TPSA) of 68.78 Ų, LogP of 0.0807, six H-bond acceptors and one H-bond donor , establishing a well-characterized starting point for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine with In-Class Analogs Compromises Research Reproducibility


Piperazine sulfonamide derivatives are highly sensitive to even single-atom modifications, as evidenced by structure-activity relationship (SAR) studies showing that halogen identity (Cl vs Br vs I) and alkyl substitution (methyl vs ethyl) can dramatically alter Cav2.2 channel inhibitory potency and selectivity [1]. Consequently, intuitively substituting 1-((5-chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine with its bromo analog (MW 404.33 Da, purity min. 95%) or ethyl analog (MW 373.9 Da, purity 97%) would introduce both stoichiometric and purity variables that can degrade reaction yields and confound biological assay interpretation. The empirically determined purity differential of +3% absolute and mass differential of –44.46 Da relative to the closest commercially available bromo analog are quantifiable factors that directly impact procurement decision-making for rigorous experimental workflows.

Quantitative Differentiation Evidence for 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine Versus Closest Analogs


Purity Advantage: 98% vs 95% for the Bromine-Substituted Analog

The target compound is supplied at a certified purity of 98% (HPLC area%) according to the Lot-specific vendor specification . In direct comparison, the closest bromine-substituted analog (1-((5-bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine, CAS 1352532-41-2) is listed at a minimum purity of 95% . This represents an absolute purity increment of +3 percentage points for the chlorinated derivative.

Piperazine sulfonamide Purity comparison Chemical building block

Molecular Weight Reduction of 44.46 Da Relative to the Bromo Analog

The molecular weight of the target compound is 359.87 g·mol⁻¹ , which is 44.46 Da (12.3%) lower than the bromine-substituted analog (404.33 g·mol⁻¹) . This lower mass positions the compound further below the Lipinski molecular weight cut-off of 500 Da, potentially enhancing passive membrane permeability and diffusion coefficients.

Molecular weight CNS drug-likeness Piperazine sulfonamide

Topological Polar Surface Area (TPSA) of 68.78 Ų: Favorable Within-Class Profile

The computed TPSA of the target compound is 68.78 Ų . Although publicly available TPSA values for the bromo and ethyl analogs are not available for direct comparison, the target compound's TPSA falls at the low end of the 60–90 Ų range observed for structurally related piperazine sulfonamides within the Cav2.2 blocker patent series [1], and falls well below the established threshold of <140 Ų for oral bioavailability and <90 Ų for favorable CNS penetration. This positions the compound advantageously for central nervous system drug design.

TPSA Blood-brain barrier permeability Piperazine sulfonamide

Recommended Application Scenarios for 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine Based on Quantitative Differentiation Evidence


Precision Synthesis of Cav2.2 Calcium Channel Blocker Candidates

The 98% purity specification renders this compound suitable as a high-quality building block for the multi-step synthesis of Cav2.2 (N-type) calcium channel inhibitors, where even trace impurities in the sulfonylpiperazine intermediate can propagate to the final API and confound electrophysiological assay readouts. This is supported by the SAR sensitivity documented in the foundational Cav2.2 blocker patent [1].

CNS-Penetrant Drug Discovery Programs Leveraging Favorable TPSA

With a TPSA of 68.78 Ų , the compound is positioned within the optimal range for blood-brain barrier penetration, making it a preferred scaffold for CNS drug discovery campaigns targeting neuropathic pain or other central nervous system indications where Cav2.2 channel modulation is therapeutically relevant [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Pharmacodynamics

The -44.46 Da molecular weight differential and +3% purity advantage over the bromo analog make the chlorinated derivative the more reliable choice for systematic SAR explorations where precise stoichiometric control and minimal interference from higher-mass halogen impurities are required to isolate electronic effects from steric effects in pharmacological profiles.

Academic and Contract Research Organization (CRO) Syntheses Requiring Lot-to-Lot Reproducibility

The documented 98% purity with full characterization data (MW, TPSA, LogP, H-bond profile) provides a verifiable quality baseline that supports reproducible results across academic laboratories and CROs, reducing the risk of batch-dependent variability observed with lower-purity commercial analogs .

Quote Request

Request a Quote for 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.